Mesalazine-D3: A Technical Guide for Researchers and Drug Development Professionals
Mesalazine-D3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Chemical Structure, Properties, and Core Experimental Protocols
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is believed to be topical, acting on the inflamed mucosa of the gastrointestinal tract.[2] Mesalazine-D3 is the deuterated analogue of Mesalazine, in which three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes Mesalazine-D3 an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Mesalazine in biological matrices.[3] The substitution of hydrogen with deuterium can also potentially alter the metabolic profile of the drug, a concept known as the "deuterium effect," which is of significant interest in drug development.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Mesalazine-D3, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Mesalazine-D3 is structurally identical to Mesalazine, with the exception of the isotopic substitution of three hydrogen atoms with deuterium on the benzene ring.
Chemical Structure:
-
Mesalazine: 5-amino-2-hydroxybenzoic acid
-
Mesalazine-D3: 5-amino-2-hydroxybenzoic-3,4,6-d3 acid
The IUPAC name for Mesalazine-D3 is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.
Physicochemical Properties
Quantitative data for Mesalazine-D3 and its non-deuterated counterpart, Mesalazine, are summarized in the table below for easy comparison. The properties of Mesalazine provide a reliable reference for those of its deuterated analogue, as isotopic labeling has a minimal effect on most non-metabolic physicochemical parameters.
| Property | Mesalazine-D3 | Mesalazine | Reference(s) |
| Molecular Formula | C₇H₄D₃NO₃ | C₇H₇NO₃ | [5] |
| Molecular Weight | 156.16 g/mol | 153.14 g/mol | [5] |
| CAS Number | 1309283-32-6 | 89-57-6 | [5] |
| pKa (Strongest Acidic) | ~2.02 | 2.02 | [6] |
| pKa (Strongest Basic) | ~5.87 | 5.87 | [6] |
| Solubility in Water | Not explicitly reported, expected to be similar to Mesalazine | Slightly soluble | [1] |
| Melting Point | Not explicitly reported | ~280 °C (decomposes) | [7] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Mesalazine-D3.
Synthesis of Mesalazine-D3
Proposed Experimental Protocol for the Synthesis of Mesalazine-D3:
-
Reaction Setup: In a high-pressure reaction vessel, add Mesalazine (1.0 eq) and 5% Platinum on carbon (Pt/C) catalyst (0.1 eq by weight).
-
Deuterium Source: Add heavy water (D₂O) to the vessel to dissolve/suspend the Mesalazine.
-
Hydrogen Atmosphere: Purge the vessel with hydrogen gas (H₂) and then pressurize to the desired pressure (e.g., 50 psi). The presence of H₂ is known to activate the Pt/C catalyst for H-D exchange.
-
Heating and Stirring: Heat the reaction mixture to a temperature between 80-150°C with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the Pt/C catalyst.
-
Purification: Evaporate the D₂O under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Mesalazine-D3.
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Analytical Methods
Mesalazine-D3 is primarily used as an internal standard in quantitative bioanalysis. The following are typical experimental protocols for its analysis alongside Mesalazine.
-
Objective: To separate and quantify Mesalazine and its impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile). A common composition is a 60:40 (v/v) ratio of buffer to methanol.
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detection: UV detection at a wavelength of approximately 230-240 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Mesalazine in the sample.
-
-
Objective: Highly sensitive and selective quantification of Mesalazine and Mesalazine-D3 in biological matrices such as plasma.
-
Methodology:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Mesalazine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 154.1 → 108.1).
-
MRM Transition for Mesalazine-D3: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 157.1 → 111.1).
-
-
Sample Preparation: Perform protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Quantification: The ratio of the peak area of Mesalazine to the peak area of the internal standard (Mesalazine-D3) is used to calculate the concentration of Mesalazine in the sample, based on a calibration curve prepared in the same biological matrix.
-
Mechanism of Action and Signaling Pathways
The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which are mediated through multiple signaling pathways. As Mesalazine-D3 is chemically identical to Mesalazine in its interaction with biological targets, its mechanism of action is considered the same.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism
Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[9][10] Activation of PPAR-γ by Mesalazine leads to the transrepression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Mesalazine has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[8][11]
Modulation of the Cyclooxygenase (COX) Pathway
Mesalazine is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent mediators of inflammation.[3][6] By reducing prostaglandin production, Mesalazine helps to alleviate the inflammatory symptoms of IBD.
Conclusion
Mesalazine-D3 is a critical tool for researchers and drug development professionals working with Mesalazine. Its primary application as an internal standard in bioanalytical assays allows for accurate and precise quantification of the parent drug. Furthermore, the principles of isotopic labeling embodied by Mesalazine-D3 are central to modern drug metabolism and pharmacokinetic studies. A thorough understanding of its properties, analytical methodologies, and the underlying mechanisms of action of its non-deuterated counterpart provides a solid foundation for its effective use in research and development. This technical guide serves as a comprehensive resource to facilitate the application of Mesalazine-D3 in advancing the understanding and development of treatments for inflammatory bowel disease.
References
- 1. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
